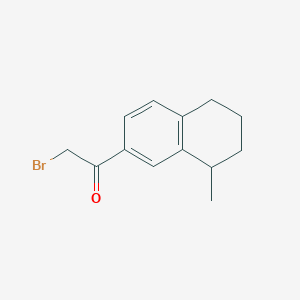
2-Bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C16H21BrO. It is a crystalline solid with a melting point of 65°C and is off-white in color . This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-Bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the bromination of 1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to 1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
2-Bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom in the compound is highly reactive and can participate in substitution and elimination reactions. The compound can also act as an electrophile, reacting with nucleophiles to form new chemical bonds .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone include:
1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: This compound lacks the bromine atom and is less reactive in substitution reactions.
2-Chloro-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: This compound has a chlorine atom instead of bromine, making it less reactive due to the lower electronegativity of chlorine compared to bromine.
2-Iodo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone: This compound has an iodine atom, which is more reactive than bromine due to its larger atomic size and lower bond dissociation energy.
The uniqueness of this compound lies in its optimal reactivity, making it suitable for a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C13H15BrO |
|---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
2-bromo-1-(8-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H15BrO/c1-9-3-2-4-10-5-6-11(7-12(9)10)13(15)8-14/h5-7,9H,2-4,8H2,1H3 |
InChI Key |
HTVPUKRMQOLCBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C=C(C=C2)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)
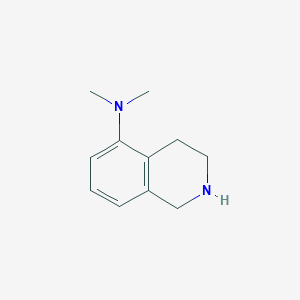
![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)
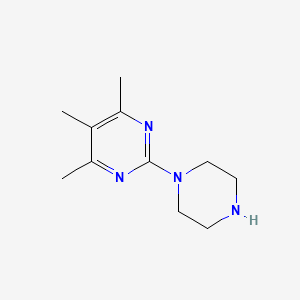
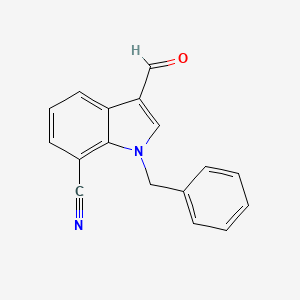
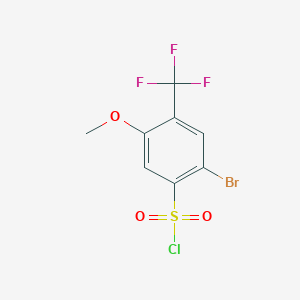
![7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B13898355.png)
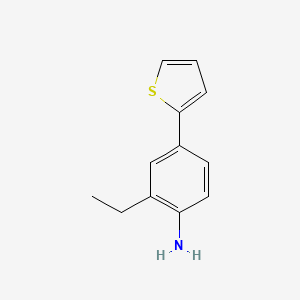
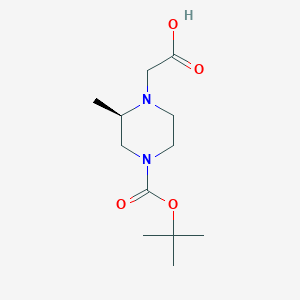
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B13898386.png)
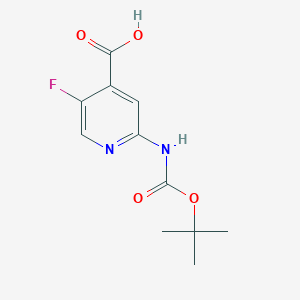
![3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13898389.png)


